molecular formula C17H13NO2 B14689227 4-(3-Methylanilino)naphthalene-1,2-dione CAS No. 27699-96-3

4-(3-Methylanilino)naphthalene-1,2-dione

Cat. No.: B14689227
CAS No.: 27699-96-3
M. Wt: 263.29 g/mol
InChI Key: HVYJBJRCJNTZOS-UHFFFAOYSA-N
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Description

4-(3-Methylanilino)naphthalene-1,2-dione is a naphthoquinone derivative characterized by a 1,2-dione (ortho-quinone) core substituted with a 3-methylanilino group at the 4-position. The compound belongs to a class of bioactive molecules where the naphthalene-1,2-dione scaffold is often functionalized with aromatic amines or other nucleophiles to modulate electronic, steric, and solubility properties . The 3-methylanilino substituent likely influences the compound’s redox behavior, intermolecular interactions, and biological activity, as seen in structurally related naphthoquinones .

Properties

CAS No.

27699-96-3

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

4-(3-methylanilino)naphthalene-1,2-dione

InChI

InChI=1S/C17H13NO2/c1-11-5-4-6-12(9-11)18-15-10-16(19)17(20)14-8-3-2-7-13(14)15/h2-10,18H,1H3

InChI Key

HVYJBJRCJNTZOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylanilino)naphthalene-1,2-dione typically involves the reaction of 1,2-naphthoquinone with 3-methylaniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield of the desired product.

Industrial Production Methods

Industrial production of 4-(3-Methylanilino)naphthalene-1,2-dione may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for cost-effectiveness and efficiency, with considerations for the availability of raw materials, energy consumption, and waste management.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylanilino)naphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone groups to hydroquinone groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities.

Scientific Research Applications

4-(3-Methylanilino)naphthalene-1,2-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Methylanilino)naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer therapy. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Structural and Substituent Variations

The naphthalene-1,2-dione core is highly versatile, with substitutions at the 4-position significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituent at 4-Position Key Features Reference
4-(4-Iodophenylamino)naphthalene-1,2-dione 4-Iodophenylamino High molecular weight (due to iodine), red solid (m.p. 262°C), distinct UV-Vis λmax at 480 nm
4-(4-Hydroxyanilino)naphthalene-1,2-dione 4-Hydroxyanilino Enhanced hydrogen-bonding capacity due to phenolic -OH group; commercially available
4-[(Adamantan-1-yl)amino]naphthalene-1,2-dione Adamantylamino Bulky adamantyl group improves lipophilicity; characterized by single-crystal X-ray diffraction
4-(2-Benzoyl-4-chloroanilino)naphthalene-1,2-dione 2-Benzoyl-4-chloroanilino Chloro and benzoyl groups enhance electrophilicity; potential for π-π stacking interactions

Key Trends :

  • Bulky Substituents (e.g., adamantyl) : Improve membrane permeability but may reduce binding affinity in enzyme-active sites .
  • Hydroxy Groups : Promote solubility in polar solvents and participation in hydrogen-bonding networks .
Physicochemical Properties

Comparative data for select analogs:

Property 4-(3-Methylanilino)naphthalene-1,2-dione (Inferred) 4-(4-Iodophenylamino)naphthalene-1,2-dione 4-(4-Hydroxyanilino)naphthalene-1,2-dione Beta-Lapachone (Reference)
Melting Point (°C) Not reported 262 Not reported 160–162
UV-Vis λmax (nm) ~450–500 (estimated) 480 Not reported 330, 420
Solubility Moderate in DMSO/ethanol Low in methanol High in DMSO Low in water
Cytotoxicity (IC50) Not tested Not reported Not reported 0.5–5 μM (varies by cell line)

Insights :

  • The methyl group may enhance solubility in organic solvents relative to adamantyl or benzoyl-substituted analogs .

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